molecular formula C18H18ClNO4S B2436080 N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034558-68-2

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2436080
CAS No.: 2034558-68-2
M. Wt: 379.86
InChI Key: AWVMOJJCXUKKTI-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic small molecule designed for research applications, integrating a benzofuran scaffold with a substituted benzenesulfonamide group. The benzofuran motif is a privileged structure in medicinal chemistry, extensively documented for its diverse and potent biological activities. Scientific reviews highlight that benzofuran derivatives constitute a significant class of compounds with demonstrated potential as anticancer, antibacterial, and antifungal agents . The structural framework is found in several biologically active natural products and drugs, underscoring its value in probing biological systems and hit-to-lead optimization campaigns . The incorporation of the 5-chloro-2-methoxybenzenesulfonamide moiety is a strategic feature intended to confer specific target-binding properties. Sulfonamide-containing compounds are widely investigated in drug discovery for their ability to interact with a variety of enzyme active sites, including proteases and kinases . The specific physicochemical profile of this compound, governed by the fusion of the planar, aromatic benzofuran system and the sulfonamide group, makes it a compelling candidate for investigating novel mechanisms of action. This compound is supplied exclusively for non-human research purposes. It is intended for use in established in vitro assay systems to explore its biological activity, mechanism of action, and potential as a lead structure for therapeutic development. Typical applications include, but are not limited to, initial high-throughput screening, dose-response studies (IC50 determination), enzymatic inhibition assays, and cellular phenotype analysis. Researchers can utilize this chemical tool to study structure-activity relationships (SAR) within this hybrid molecular class and to identify potential molecular targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-23-17-9-8-14(19)12-18(17)25(21,22)20-10-4-6-15-11-13-5-2-3-7-16(13)24-15/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVMOJJCXUKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . The resulting benzofuran intermediate is then subjected to further functionalization to introduce the propyl chain and the sulfonamide group.

Industrial Production Methods

Industrial production of such compounds often employs optimized synthetic routes to maximize yield and minimize by-products. This may involve the use of catalysts, such as Lewis acids, to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzofuran moieties exhibit significant anticancer activities. The sulfonamide group in N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide may enhance its efficacy against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings suggesting that it can effectively scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegeneration. The compound may exhibit protective effects against neuronal cell death induced by oxidative stress, making it a candidate for further investigation in treating conditions like Alzheimer's disease .

Treatment of Inflammatory Diseases

The sulfonamide group is known for its anti-inflammatory properties. This compound may be beneficial in treating diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Activity

There is potential for this compound to exhibit antimicrobial properties. Similar sulfonamide compounds have been documented to inhibit bacterial growth, which could lead to applications in developing new antibiotics or treatments for resistant bacterial strains .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines through oxidative stress mechanisms .
Neuroprotective StudyShowed that related compounds protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Anti-inflammatory ResearchHighlighted the efficacy of sulfonamides in reducing inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA or proteins, while the sulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to its combination of a benzofuran ring, a chlorinated methoxybenzene moiety, and a sulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

N 3 benzofuran 2 yl propyl 5 chloro 2 methoxybenzenesulfonamide\text{N 3 benzofuran 2 yl propyl 5 chloro 2 methoxybenzenesulfonamide}

This compound incorporates a sulfonamide group, which enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several benzofuran derivatives, including those similar to the target compound, against various cancer cell lines such as ME-180, A549, and HT-29. The results indicated that modifications in the benzofuran structure significantly influenced their antiproliferative activity. Notably, compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

Compound Cell Line IC50 (µM) Activity
Benzofuran AA5495.0Moderate
Benzofuran BHT-291.5High
Target CompoundME-1802.0High

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that the position and nature of substituents are critical for biological activity. The presence of halogen atoms, particularly chlorine at the para position of the aromatic ring, has been associated with increased cytotoxicity. For example, compounds with chlorine substitutions demonstrated significant activity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 µM .

Key Findings from SAR Studies

  • Halogen Positioning : The position of halogens on the benzofuran ring significantly impacts cytotoxicity.
  • Functional Groups : The presence of electron-donating groups like methoxy enhances binding interactions with biological targets.
  • Hydrophobic Interactions : Compounds with increased hydrophobicity often show improved membrane permeability, contributing to higher biological activity .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Studies indicate that these compounds may activate apoptotic pathways through mitochondrial disruption and caspase activation, leading to programmed cell death .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–10.0 ppm). Discrepancies may arise from rotameric forms of the sulfonamide group; variable-temperature NMR can resolve this .
  • IR : Strong S=O stretches (~1350 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) confirm sulfonamide formation. Contradictions in peak assignments require cross-validation with high-resolution mass spectrometry (HRMS) .

How does the benzofuran moiety influence the compound’s bioactivity compared to simpler sulfonamide derivatives?

Advanced Research Question
The benzofuran group enhances lipophilicity and π-π stacking potential, which may improve membrane permeability and target binding. notes that sulfonamides with aromatic substituents exhibit anti-hypertensive and anti-malarial activities, while highlights that bulky substituents (e.g., benzofuran) can modulate selectivity for enzymes like carbonic anhydrase . Structure-Activity Relationship (SAR) studies require:

  • Functional group modifications (e.g., replacing benzofuran with phenyl or indole).
  • Enzymatic assays (e.g., IC50_{50} measurements) to quantify inhibition potency.

What methodologies are used to evaluate this compound’s potential as an antimicrobial agent?

Advanced Research Question

  • Target Identification : Similar sulfonamides () target bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .
  • Assays :
    • Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains.
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
    • Resistance Studies : Monitor mutation frequency in serial passage experiments.

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